![molecular formula C14H22N2O2 B596006 3-[3-(Boc-amino)propyl]aniline CAS No. 1208170-37-9](/img/structure/B596006.png)

3-[3-(Boc-amino)propyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

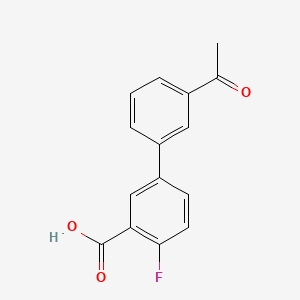

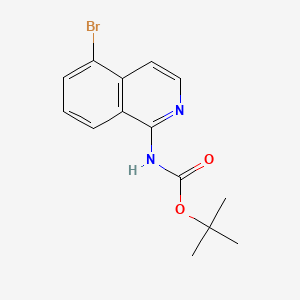

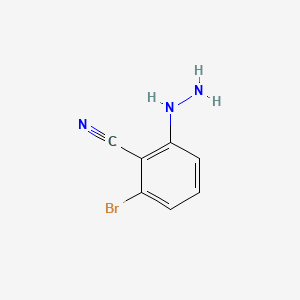

“3-[3-(Boc-amino)propyl]aniline” is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . It is used in research and development . The Boc group in the compound refers to the tert-butyl carbamate protective group, which is commonly used in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “3-[3-(Boc-amino)propyl]aniline”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of “3-[3-(Boc-amino)propyl]aniline” is represented by the formula C14H22N2O2 . The compound’s structure includes a Boc-protected amine group, which is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The Boc group in “3-[3-(Boc-amino)propyl]aniline” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

“3-[3-(Boc-amino)propyl]aniline” has a molecular weight of 250.34 and a molecular formula of C14H22N2O2 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

科学的研究の応用

BOC Protection of Amines

The compound “3-[3-(Boc-amino)propyl]aniline” is used in the BOC protection of amines . This process is crucial in the synthesis of various biologically active molecules. The BOC protection is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Pharmaceutical Synthesis

The compound plays a significant role in pharmaceutical synthesis . The nitrogen-containing carbamate or BOC amine compounds, including “3-[3-(Boc-amino)propyl]aniline”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Green Chemistry/Sustainable Technology

The use of “3-[3-(Boc-amino)propyl]aniline” aligns with the principles of green chemistry or sustainable technology . This field focuses on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

Catalyst and Solvent-Free Media

The compound is used in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

作用機序

Target of Action

It is known that boc-protected amines, such as this compound, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis.

Mode of Action

The compound 3-[3-(Boc-amino)propyl]aniline is a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It is added to amines to prevent them from reacting prematurely during a synthesis . The Boc group can be removed under acidic conditions when the protected amine is needed for further reactions .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in a variety of biochemical pathways, depending on the final product of the synthesis.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . Therefore, its primary effect would be its contribution to the formation of these molecules.

Action Environment

The action of 3-[3-(Boc-amino)propyl]aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which often involves organoboron reagents, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially be used in a variety of reaction conditions. Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .

Safety and Hazards

The safety data sheet for a similar compound, 3-(BOC-amino)propyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

特性

IUPAC Name |

tert-butyl N-[3-(3-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFNKDFTUKLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)